Methyl 4-formyl-1-naphthoate
Overview
Description
“Methyl 4-formyl-1-naphthoate” is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.221 g/mol . It appears as a white solid with a special aroma .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the partial oxidation of 4-hydroxy-1-naphthoic acid methyl ester . The specific synthesis method can include the use of oxidizing agents such as aluminum chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring with a formyl group and a methyl ester attached .Chemical Reactions Analysis
“this compound” can be used as an intermediate for synthesizing some biologically active molecules and compounds . It can also be used in the preparation of drugs .Physical and Chemical Properties Analysis
“this compound” has a melting point range of 95.8-97.5 ºC . The boiling point, density, and refractive index are not available in the current resources .Scientific Research Applications
1. Neighbouring-Group Participation in Alkaline Hydrolysis
Research by Bowden (1973) demonstrates the alkaline hydrolysis of methyl 8-formyl-1-naphthoates. This study highlights the occurrence of neighbouring-group participation by formyl groups in the hydrolysis process, emphasizing the importance of proximity, orientation, and steric strain factors (Bowden, 1973).
2. Synthesis via Hexamethylene Tetramine
Desai, Radha, and Shah (1946) synthesized Methyl-1-hydroxy-4-formyl-2-naphthoate through the action of hexamethylene tetramine in glacial acetic acid on methyl-1-hydroxy-2-naphthoate, demonstrating a method of formylation in organic synthesis (Desai, Radha, & Shah, 1946).
3. Intramolecular Catalysis in Ester Hydrolyses
Bowden (1970) explored the alkaline hydrolyses of methyl 8-acyl- and 8-aroyl-1-naphthoates, including 8-formyl esters. This study revealed that intramolecular catalysis by neighbouring carbonyl groups plays a significant role in these reactions (Bowden, 1970).
4. Dipole Moments and Conformation Analysis
Fujita, Koshimįzu, and Mitsui (1967) measured dipole moments of substituted 1-naphthoic acids and methyl 1-naphthoates. Their research aids in understanding the conformation of these compounds, particularly in terms of rotational isomerism (Fujita, Koshimįzu, & Mitsui, 1967).
5. Tuning Optical Properties in Poly(thiophene)s
Li, Vamvounis, and Holdcroft (2002) investigated the effects of functional groups, including formyl groups, on the optical and photophysical properties of poly(thiophene)s. This research has implications for the development of materials with enhanced solid-state fluorescence (Li, Vamvounis, & Holdcroft, 2002).
6. Photolysis and Proton Transfer Studies
Chiang et al. (1997) studied the photolysis of 5-Methyl-1,4-naphthoquinone, which provides insights into hydrogen and proton transfer reactions. Such studies are crucial for understanding photochemical processes in organic compounds (Chiang et al., 1997).
7. Histochemical Techniques for Tissue Oxidase
Burstone (1959) discussed the use of complex naphthols in histochemical techniques for demonstrating tissue oxidase. This research is significant for biological and medical applications, particularly in enzyme localization (Burstone, 1959).
8. Molecular Mechanics of Inclusion Complexes
Madrid et al. (1997) conducted molecular mechanics calculations on inclusion complexes of 2-methyl naphthoate with cyclodextrins, providing insights into the nonbonded interactions and molecular inclusion phenomena (Madrid et al., 1997).
Safety and Hazards
Future Directions
“Methyl 4-formyl-1-naphthoate” has a wide range of applications in the field of organic synthesis and medicinal chemistry . It can be used as an intermediate for synthesizing some biologically active molecules and compounds . It may also be used in the preparation of drugs in the pharmaceutical field .
Mechanism of Action
Target of Action
Methyl 4-formyl-1-naphthoate is an organic compound with a molecular formula of C13H10O3 It’s known to be used in organic synthesis and pharmaceutical chemistry, implying that it may interact with a variety of molecular targets depending on the specific context .
Mode of Action
The mode of action of this compound is not well-documented. As a chemical intermediate, it likely undergoes various chemical reactions to form other compounds. The exact nature of these interactions would depend on the specific conditions and reactants present in the reaction .
Biochemical Pathways
For instance, 1- and 2-methylnaphthalene, which are structurally similar to this compound, are metabolized via the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to serve as a precursor for the synthesis of other biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its stability might be compromised at high temperatures or under strong acidic or basic conditions .
Properties
IUPAC Name |
methyl 4-formylnaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODTKJVTXOAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214283 | |
Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62855-40-7 | |
Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62855-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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